molecular formula C8H15NO3 B13524527 Methyl 4-methoxypiperidine-3-carboxylate

Methyl 4-methoxypiperidine-3-carboxylate

Cat. No.: B13524527
M. Wt: 173.21 g/mol
InChI Key: NUTJYTKNHLDGON-UHFFFAOYSA-N
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Description

Methyl 4-methoxypiperidine-3-carboxylate is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered ring containing five methylene bridges and one amine bridge. This compound is characterized by the presence of a methoxy group at the fourth position and a carboxylate ester group at the third position of the piperidine ring. It is commonly used in various chemical reactions and has significant applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-methoxypiperidine-3-carboxylate can be synthesized through several synthetic routes. One common method involves the reaction of 4-methoxypiperidine with methyl chloroformate under basic conditions. The reaction typically proceeds as follows:

    Starting Materials: 4-methoxypiperidine and methyl chloroformate.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide.

    Procedure: The 4-methoxypiperidine is dissolved in an appropriate solvent, and methyl chloroformate is added dropwise while maintaining the reaction temperature. The reaction mixture is stirred for several hours until completion.

    Product Isolation: The product is isolated by extraction, followed by purification using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methoxypiperidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ester group may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Methyl 4-methoxypiperidine-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 4-methoxypiperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Methyl 4-methoxypiperidine-3-carboxylate can be compared with other similar compounds, such as:

    Piperidine: The parent compound with a simpler structure.

    4-Methoxypiperidine: Lacks the carboxylate ester group.

    Methyl 4-oxo-3-piperidinecarboxylate: Contains a ketone group instead of a methoxy group.

Properties

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

IUPAC Name

methyl 4-methoxypiperidine-3-carboxylate

InChI

InChI=1S/C8H15NO3/c1-11-7-3-4-9-5-6(7)8(10)12-2/h6-7,9H,3-5H2,1-2H3

InChI Key

NUTJYTKNHLDGON-UHFFFAOYSA-N

Canonical SMILES

COC1CCNCC1C(=O)OC

Origin of Product

United States

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